molecular formula C7H6N2O5 B572970 4,6-Dinitro-2-methyl-d3-phenol CAS No. 1219804-69-9

4,6-Dinitro-2-methyl-d3-phenol

Cat. No.: B572970
CAS No.: 1219804-69-9
M. Wt: 201.152
InChI Key: ZXVONLUNISGICL-FIBGUPNXSA-N
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Description

4,6-Dinitro-2-methyl-d3-phenol is a chemical compound with the molecular formula C7H3D3N2O5. It is an isotopically labeled derivative of 4,6-Dinitro-2-methylphenol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings due to its unique properties and isotopic labeling, which makes it useful for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-2-methyl-d3-phenol typically involves the nitration of 2-methylphenol (o-cresol) with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4 and 6 positions of the aromatic ring. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .

Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, the process would involve similar nitration techniques with the added step of using deuterated starting materials. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitro-2-methyl-d3-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dinitro-2-methyl-d3-phenol is used extensively in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2-methyl-d3-phenol involves its interaction with various molecular targets and pathways. The nitro groups on the aromatic ring make the compound highly reactive, allowing it to participate in electron transfer reactions. This reactivity is crucial in its role as an oxidizing or reducing agent in various chemical processes. The deuterium atoms provide additional stability and unique spectroscopic properties, making it valuable in analytical applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups, making it a valuable tool in scientific research .

Properties

IUPAC Name

2,4-dinitro-6-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVONLUNISGICL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-69-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219804-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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